
(S)-3-Methoxy-2-(pyrrolidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Methoxy-2-(pyrrolidin-2-yl)pyridine is a chiral compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxy group at the third position and a pyrrolidinyl group at the second position of the pyridine ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methoxy-2-(pyrrolidin-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypyridine and 2-pyrrolidinone.
Formation of Intermediate: The 3-methoxypyridine undergoes a nucleophilic substitution reaction with 2-pyrrolidinone in the presence of a suitable base, such as sodium hydride, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization under acidic conditions to form the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-Methoxy-2-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for halogenation reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyridine compounds.
Applications De Recherche Scientifique
(S)-3-Methoxy-2-(pyrrolidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-3-Methoxy-2-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrrolidin-2-ylpyridine: Similar structure but lacks the methoxy group.
3-Methoxy-2-(pyrrolidin-1-yl)pyridine: Similar structure but with a different stereochemistry.
Uniqueness
(S)-3-Methoxy-2-(pyrrolidin-2-yl)pyridine is unique due to its specific (S)-configuration and the presence of both methoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
3-methoxy-2-[(2S)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2O/c1-13-9-5-3-7-12-10(9)8-4-2-6-11-8/h3,5,7-8,11H,2,4,6H2,1H3/t8-/m0/s1 |
Clé InChI |
DLIOSYADUIADBX-QMMMGPOBSA-N |
SMILES isomérique |
COC1=C(N=CC=C1)[C@@H]2CCCN2 |
SMILES canonique |
COC1=C(N=CC=C1)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


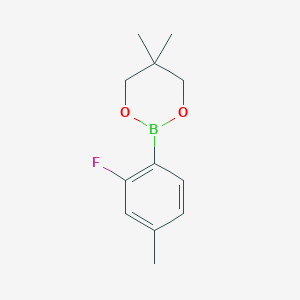

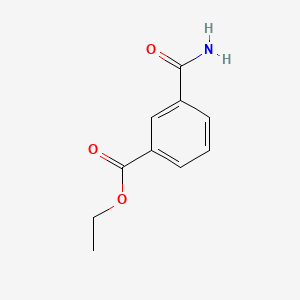


![Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15223673.png)
![Ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B15223676.png)
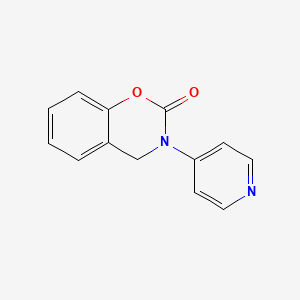
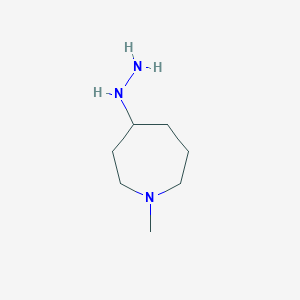
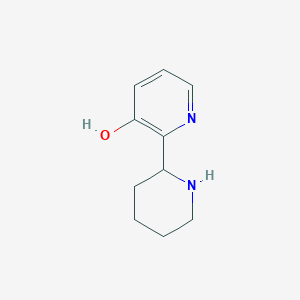
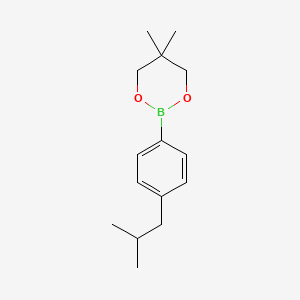
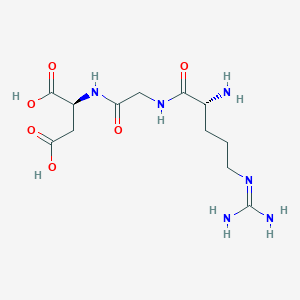
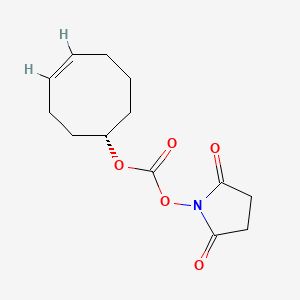
![2,7-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B15223728.png)
